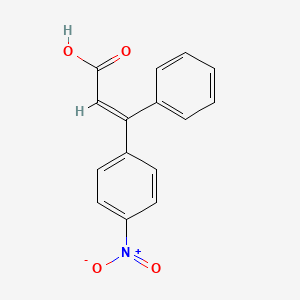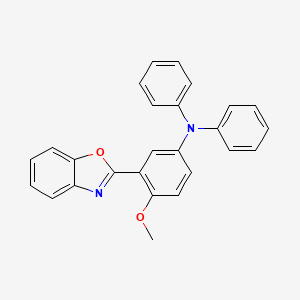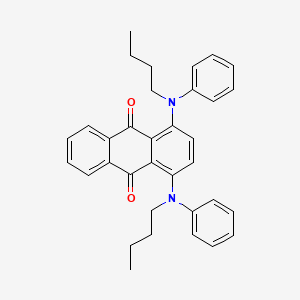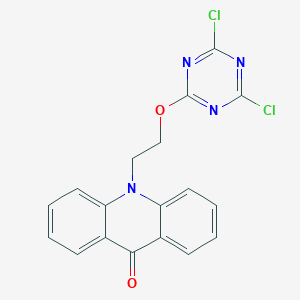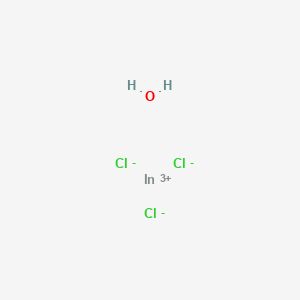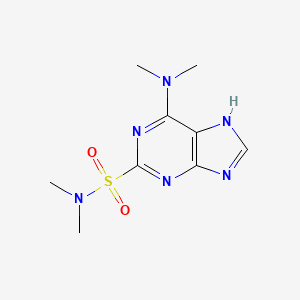
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a chemical compound with the molecular formula C9H14N6O2S It is known for its unique structure, which includes a purine ring substituted with dimethylamino and sulfonic acid dimethylamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves the reaction of 6-chloro-9H-purine with dimethylamine and subsequent sulfonation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the substitution and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted purines.
Applications De Recherche Scientifique
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include purine metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Dimethylamino-9H-purine-2-sulfonamide
- 6-Dimethylamino-9H-purine-2-carboxamide
- 6-Dimethylamino-9H-purine-2-thiol
Uniqueness
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90610-93-8 |
|---|---|
Formule moléculaire |
C9H14N6O2S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13) |
Clé InChI |
NLPMUTNIJWXJOX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


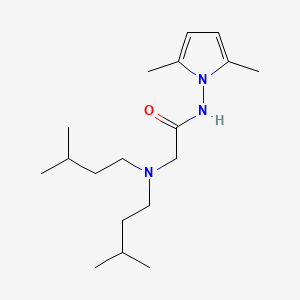

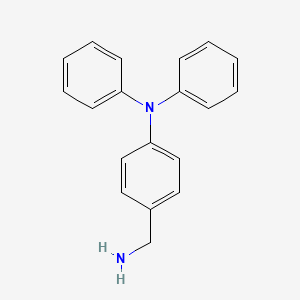


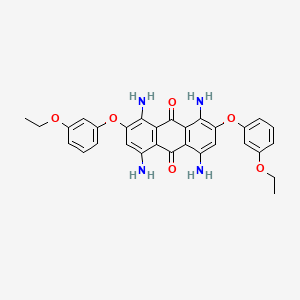
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)

